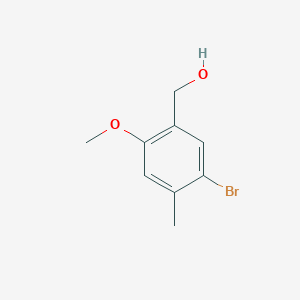
(5-Bromo-2-methoxy-4-methylphenyl)methanol
Übersicht
Beschreibung
“(5-Bromo-2-methoxy-4-methylphenyl)methanol” is a chemical compound with the CAS Number: 1492320-95-2 . It has a molecular weight of 231.09 and its IUPAC name is this compound . The compound is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H11BrO2/c1-6-3-9(12-2)7(5-11)4-8(6)10/h3-4,11H,5H2,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.It’s stored at temperatures between 2-8°C . Unfortunately, specific physical properties like boiling point or solubility were not found in the available resources.
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
Bromophenols, similar in structure to (5-Bromo-2-methoxy-4-methylphenyl)methanol, have been isolated from marine algae and demonstrated significant antibacterial activities. For example, compounds derived from the marine red alga Rhodomela confervoides showed varying degrees of antibacterial effectiveness against several bacterial strains. These findings suggest the potential of bromophenols, including structurally related compounds, in developing new antibacterial agents (Xu et al., 2003).
Synthesis and Chemical Characterization
Efforts in synthetic chemistry have led to the development of methods for synthesizing bromophenol derivatives, showcasing the versatility of these compounds in chemical synthesis. For instance, the total synthesis of biologically active, naturally occurring bromophenol compounds from precursors such as (3-bromo-4,5-dimethoxyphenyl)methanol demonstrates the compound's utility in complex chemical syntheses (Akbaba et al., 2010).
Antioxidant Activities
Marine-derived bromophenols have also been studied for their antioxidant activities. Isolated compounds from Rhodomela confervoides were found to possess potent antioxidant properties, outperforming even some commercial antioxidants. This suggests that this compound and its derivatives could be valuable in preventing oxidative stress and preserving food quality (Li et al., 2011).
Photolytic Studies
Research on alkyl radicals containing this compound has provided insights into the photolytic behavior of such compounds. Studies involving photolysis and the generation of olefin cation radicals contribute to our understanding of chemical reactions under light exposure, which is critical for designing light-sensitive materials and reactions (Bales et al., 2001).
Crystal Structure Determination
The precise determination of crystal structures of bromophenol derivatives enables a deeper understanding of their chemical behavior and potential applications. Studies like the synthesis and characterization of (5-bromo-2-hydroxyphenyl)(phenyl)methanone, a compound related to this compound, have elucidated the molecular and crystal structures, aiding in the development of new materials and chemical compounds (Xin-mou, 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Eigenschaften
IUPAC Name |
(5-bromo-2-methoxy-4-methylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6-3-9(12-2)7(5-11)4-8(6)10/h3-4,11H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLIGZVLXBOYCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)CO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Methyl-6,9-diazaspiro[4.5]decane](/img/structure/B3241838.png)
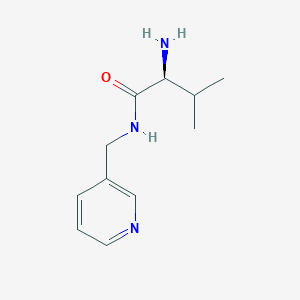
![Ethyl 2-[benzyl(2-cyanoethyl)amino]acetate](/img/structure/B3241876.png)
![1-(Benzo[d]thiazol-2-yl)pyrrolidin-3-ol](/img/structure/B3241878.png)
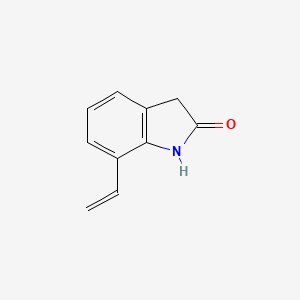
![Benzo[d]oxazol-5-ylmethanol](/img/structure/B3241887.png)
![(S)-3,4-Dimethoxy-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B3241890.png)
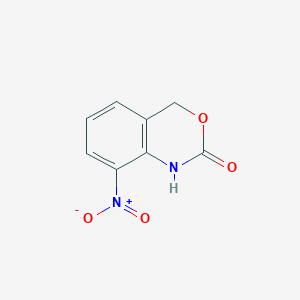
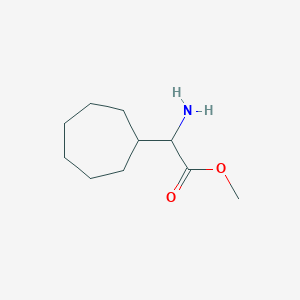
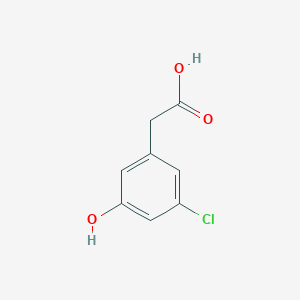
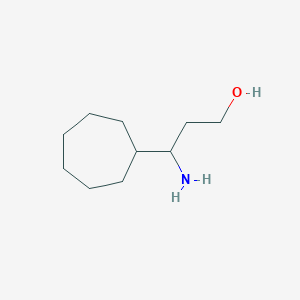
![(1-{bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethyl)(methyl)amine, Mixture of diastereomers](/img/structure/B3241921.png)

